1,10-DISILADECANE
Overview
Description
1,10-DISILADECANE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core.
Preparation Methods
The synthesis of 1,10-DISILADECANE involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different reduced forms.
Substitution: The phenyl and phenoxyethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
Scientific Research Applications
1,10-DISILADECANE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 1,10-DISILADECANE stands out due to its unique combination of functional groups and its thiadiazolo-pyrimidinone core. Similar compounds include:
- 5-Imino-6-[[5-(phenylmethylthio)-2-furanyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-Imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
These compounds share a similar core structure but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c27-23-22(24(31)28-26-30(23)29-25(34-26)19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)33-16-15-32-20-9-5-2-6-10-20/h1-14,17,27H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBBKSQGJJCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC=C5)C(=O)N=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387579 | |
Record name | AC1MFJBY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-10-7 | |
Record name | AC1MFJBY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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